molecular formula CO4S2 B14685044 Bis(dioxo-lambda~6~-sulfanylidene)methane CAS No. 27230-22-4

Bis(dioxo-lambda~6~-sulfanylidene)methane

Cat. No.: B14685044
CAS No.: 27230-22-4
M. Wt: 140.14 g/mol
InChI Key: HOKNTYWEKQQKGV-UHFFFAOYSA-N
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Description

Bis(dioxo-lambda~6~-sulfanylidene)methane is a chemical compound characterized by the presence of two dioxo-lambda~6~-sulfanylidene groups attached to a central methane molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(dioxo-lambda~6~-sulfanylidene)methane typically involves the reaction of thiols with appropriate oxidizing agents. One common method is the oxidative coupling of thiols, which can be catalyzed by various metal catalysts such as copper. The reaction conditions often include the use of solvents like dichloromethane and temperatures ranging from room temperature to slightly elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve large-scale oxidative coupling reactions using continuous flow reactors. These reactors allow for better control of reaction conditions and higher yields. The use of environmentally friendly oxidizing agents and catalysts is also a focus in industrial settings to minimize waste and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

Bis(dioxo-lambda~6~-sulfanylidene)methane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dichloromethane, ethanol.

    Catalysts: Copper, palladium.

Major Products Formed

Scientific Research Applications

Bis(dioxo-lambda~6~-sulfanylidene)methane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which bis(dioxo-lambda~6~-sulfanylidene)methane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to modifications in protein function. This interaction can affect various biochemical pathways, including those involved in oxidative stress and cellular signaling .

Comparison with Similar Compounds

Similar Compounds

  • 1,2-Bis(dioxo-lambda~6~-sulfanylidene)ethane
  • (Dioxido-lambda~6~-sulfanylidene)methanethiol

Uniqueness

Bis(dioxo-lambda~6~-sulfanylidene)methane is unique due to its specific structural configuration and the presence of two dioxo-lambda~6~-sulfanylidene groups. This configuration imparts distinct chemical properties and reactivity compared to similar compounds.

Properties

CAS No.

27230-22-4

Molecular Formula

CO4S2

Molecular Weight

140.14 g/mol

IUPAC Name

disulfonylmethane

InChI

InChI=1S/CO4S2/c2-6(3)1-7(4)5

InChI Key

HOKNTYWEKQQKGV-UHFFFAOYSA-N

Canonical SMILES

C(=S(=O)=O)=S(=O)=O

Origin of Product

United States

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